Cas no 603-98-5 ((11α)-11,17-Dihydroxypregn-4-ene-3,20-dione)

(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione 化学的及び物理的性質
名前と識別子
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- Pregn-4-ene-3,20-dione,11,17-dihydroxy-, (11a)-
- 11a,17a-Dihydroxyprogesterone
- (4as,4br,10ar,10bs,11s,12as)-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione
- AC1L66DG
- AR-1A5521
- C15456
- CTK4B7997
- KST-1A1677
- NSC48013
- UNII-D1SEO2257O
- 11α,17α-Dihydroxy-4-pregnene-3,20-dione
- (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione
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計算された属性
- せいみつぶんしりょう: 346.2145
じっけんとくせい
- PSA: 74.6
- LogP: 2.80920
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D453115-25mg |
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione |
603-98-5 | 25mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D453115-10mg |
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione |
603-98-5 | 10mg |
$ 873.00 | 2023-04-14 | ||
TRC | D453115-2.5mg |
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione |
603-98-5 | 2.5mg |
$ 253.00 | 2023-04-14 |
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione 合成方法
ごうせいかいろ 1
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione Raw materials
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione Preparation Products
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
(11α)-11,17-Dihydroxypregn-4-ene-3,20-dioneに関する追加情報
Chemical Profile of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione (CAS No: 603-98-5)
CAS No: 603-98-5 refers to a specific chemical compound known as (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione, which belongs to the class of steroid hormones. This compound has garnered significant attention in the field of medicinal chemistry due to its structural and functional properties.Steroids are a large group of biologically active compounds that play crucial roles in various physiological processes. The particular configuration of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione makes it a valuable intermediate in the synthesis of more complex hormonal derivatives.
The molecular structure of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione consists of a steroidal backbone with hydroxyl groups at the 11α and 17 positions, and a ketone group at the 3 and 20 positions. This arrangement contributes to its reactivity and potential biological activity. The presence of these functional groups allows for further chemical modifications, making it a versatile building block in pharmaceutical research.
In recent years, there has been growing interest in the development of novel steroid-based therapies for various medical conditions. Research has shown that derivatives of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione exhibit promising properties in terms of anti-inflammatory and immunomodulatory effects. These findings have spurred further investigation into its potential applications in treating chronic inflammatory diseases and autoimmune disorders.
One of the most notable studies involving (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione focused on its role as a precursor in the synthesis of corticosteroid analogs. These analogs have shown enhanced efficacy compared to traditional corticosteroids while exhibiting reduced side effects. The ability to modify the hydroxyl and ketone groups on the steroidal backbone allows researchers to fine-tune the pharmacological profile of these compounds.
The synthesis of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from commercially available steroids. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting material for their investigations. Techniques such as enzymatic hydroxylation and selective oxidation have been particularly useful in constructing the desired molecular framework.
From a pharmacological perspective, the hydroxyl groups in (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione are critical for its biological activity. These groups facilitate interactions with specific receptor proteins, modulating cellular responses. The 11α configuration is particularly important as it influences metabolic stability and bioavailability. Understanding these structural features is essential for designing effective steroid-based drugs.
Recent advances in computational chemistry have enabled researchers to predict the binding affinity and metabolic fate of (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione derivatives before conducting experimental studies. This approach has significantly accelerated the drug discovery process by allowing for rapid screening of potential candidates. Modeling studies have identified several promising analogs with improved therapeutic profiles.
The clinical potential of compounds derived from (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione is further supported by preclinical studies demonstrating their efficacy in animal models. These studies have highlighted their ability to modulate inflammatory pathways without causing significant toxicity. Such findings are crucial for advancing these compounds into human clinical trials.
As research continues to uncover new applications for steroids like (11α)-11,17-Dihydroxypregn-4-ene-3,20-dione, collaboration between academic institutions and pharmaceutical companies will be essential for translating laboratory discoveries into viable therapeutics. The development of innovative synthetic routes and analytical techniques will continue to drive progress in this field.
In conclusion,(11α)-11,17-Dihydroxypregn-4-ene-3,20-dione (CAS No: 603-98-5) represents a significant compound in medicinal chemistry with diverse applications. Its unique structural features make it a valuable precursor for developing novel steroid-based drugs targeting various diseases. Ongoing research efforts are expected to yield further insights into its therapeutic potential and expand its utility in medical treatments.
